TAK-632
TAK-632
TAK-632 is a potent pan-RAF inhibitor with favorable in vitro activity (BRAF(V600E) IC50, 2.4 nM; BRAF(wt), 8.3 nM; CRAF, 1.4 nM; pMEK (A375) IC50, 12 nM; pMEK (HMVII), 49 nM; V/B ratio. In addition, TAK-632 was shown preclinically to be a selective kinase inhibitor targeting pan-RAF kinase activity by testing against a panel of kinases. In both A375 (BRAFV600E) and HMVII (NRASQ61K) xenograft models in rats, TAK-632 demonstrated regressive antitumor efficacy by twice daily, 14-day repetitive administration without significant body weight loss
Brand Name:
Vulcanchem
CAS No.:
1228591-30-7
VCID:
VC0548815
InChI:
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37)
SMILES:
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N
Molecular Formula:
C27H18F4N4O3S
Molecular Weight:
554.51
TAK-632
CAS No.: 1228591-30-7
Inhibitors
VCID: VC0548815
Molecular Formula: C27H18F4N4O3S
Molecular Weight: 554.51
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1228591-30-7 |
---|---|
Product Name | TAK-632 |
Molecular Formula | C27H18F4N4O3S |
Molecular Weight | 554.51 |
IUPAC Name | N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) |
Standard InChIKey | OJFKUJDRGJSAQB-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N |
Appearance | White solid powder |
Description | TAK-632 is a potent pan-RAF inhibitor with favorable in vitro activity (BRAF(V600E) IC50, 2.4 nM; BRAF(wt), 8.3 nM; CRAF, 1.4 nM; pMEK (A375) IC50, 12 nM; pMEK (HMVII), 49 nM; V/B ratio. In addition, TAK-632 was shown preclinically to be a selective kinase inhibitor targeting pan-RAF kinase activity by testing against a panel of kinases. In both A375 (BRAFV600E) and HMVII (NRASQ61K) xenograft models in rats, TAK-632 demonstrated regressive antitumor efficacy by twice daily, 14-day repetitive administration without significant body weight loss |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | TAK632, TAK 632, TAK-632 |
Reference | 1: Nakamura A, Arita T, Tsuchiya S, Donelan J, Chouitar J, Carideo E, Galvin K, Okaniwa M, Ishikawa T, Yoshida S. Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. Cancer Res. 2013 Dec 1;73(23):7043-55. doi: 10.1158/0008-5472.CAN-13-1825. Epub 2013 Oct 11. PubMed PMID: 24121489. 2: Okaniwa M, Hirose M, Arita T, Yabuki M, Nakamura A, Takagi T, Kawamoto T, Uchiyama N, Sumita A, Tsutsumi S, Tottori T, Inui Y, Sang BC, Yano J, Aertgeerts K, Yoshida S, Ishikawa T. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. J Med Chem. 2013 Aug 22;56(16):6478-94. doi: 10.1021/jm400778d. Epub 2013 Aug 1. PubMed PMID: 23906342. 3: Sung SH, Jeon SW, Son HS, Kim SK, Jung MK, Cho CM, Tak WY, Kweon YO. Factors predictive of risk for complications in patients with oesophageal foreign bodies. Dig Liver Dis. 2011 Aug;43(8):632-5. doi: 10.1016/j.dld.2011.02.018. Epub 2011 Apr 3. PubMed PMID: 21466978. 4: Biró E, Nieuwland R, Tak PP, Pronk LM, Schaap MC, Sturk A, Hack CE. Activated complement components and complement activator molecules on the surface of cell-derived microparticles in patients with rheumatoid arthritis and healthy individuals. Ann Rheum Dis. 2007 Aug;66(8):1085-92. Epub 2007 Jan 29. PubMed PMID: 17261534; PubMed Central PMCID: PMC1954699. |
PubChem Compound | 46209401 |
Last Modified | Nov 11 2021 |
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